6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione
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Overview
Description
5-Aza-2’-deoxy-6-oxo Cytidine is a synthetic nucleoside analog that has garnered significant attention in the fields of epigenetics and cancer therapy. This compound is known for its ability to inhibit DNA methylation, a process that plays a crucial role in gene expression regulation. By incorporating into DNA, 5-Aza-2’-deoxy-6-oxo Cytidine can reactivate silenced genes, making it a valuable tool in the treatment of various malignancies, including myelodysplastic syndrome and acute myeloid leukemia .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aza-2’-deoxy-6-oxo Cytidine is synthesized through a multi-step chemical processThe final steps involve deprotection and purification to obtain the desired compound .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy-6-oxo Cytidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the chemical composition and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aza-2’-deoxy-6-oxo Cytidine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the cytidine ring.
Reduction: Reduction reactions can alter the oxidation state of the compound.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but they typically require controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized cytidine analogs .
Scientific Research Applications
5-Aza-2’-deoxy-6-oxo Cytidine has a wide range of scientific research applications:
Mechanism of Action
The primary mechanism of action of 5-Aza-2’-deoxy-6-oxo Cytidine involves its incorporation into DNA during replication. Once incorporated, it forms covalent bonds with DNA methyltransferases, inhibiting their activity and leading to DNA demethylation. This demethylation reactivates silenced genes, which can restore normal cellular functions and inhibit cancer cell growth . The molecular targets include DNA methyltransferases, and the pathways involved are those regulating gene expression and chromatin structure .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in the treatment of myelodysplastic syndrome.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and primarily incorporates into DNA.
Uniqueness
5-Aza-2’-deoxy-6-oxo Cytidine is unique in its specific incorporation into DNA and its potent inhibition of DNA methyltransferases. This specificity makes it particularly effective in reactivating silenced genes and treating certain types of cancer .
Properties
Molecular Formula |
C8H12N4O5 |
---|---|
Molecular Weight |
244.20 g/mol |
IUPAC Name |
6-amino-3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C8H12N4O5/c9-6-10-7(15)12(8(16)11-6)5-1-3(14)4(2-13)17-5/h3-5,13-14H,1-2H2,(H3,9,10,11,15,16) |
InChI Key |
XCMNLQJDDNSSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C(=O)NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
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